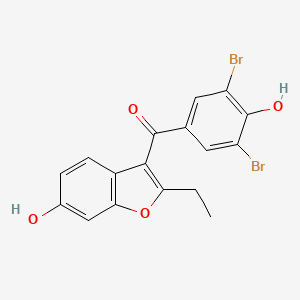

6-Hydroxybenzbromarone

概要

説明

6-Hydroxybenzbromarone is a significant metabolite of benzbromarone, a well-known anti-gout agent. This compound has garnered attention due to its potent inhibitory effects on cell migration, tubulogenesis, and angiogenic sprouting. It is a more potent inhibitor of the Eyes Absent 3 (EYA3) protein compared to its parent compound, benzbromarone .

作用機序

6-ヒドロキシベンゾブロマロンは、主に、内皮細胞遊走および管形成に重要な役割を果たすEYA3タンパク質を阻害することによって効果を発揮します。EYA3を阻害することにより、6-ヒドロキシベンゾブロマロンは、細胞遊走、管形成、および血管新生芽生えを効果的に抑制します。 このメカニズムは、特にその潜在的な抗癌特性の文脈において関連しています .

生化学分析

Biochemical Properties

6-Hydroxybenzbromarone interacts with the protein EYA3, acting as an inhibitor with an IC50 value of 21.5 μM . It also has strong inhibitory effects on cell migration, tubulogenesis, and angiogenic sprouting .

Cellular Effects

This compound has been shown to significantly inhibit cell migration, tubulogenesis, and angiogenic sprouting . It also reduces cell viability and proliferation .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the protein EYA3, inhibiting its function . This leads to reduced cell migration, tubulogenesis, and angiogenic sprouting .

Temporal Effects in Laboratory Settings

It is known that it has a longer half-life and greater pharmacological potency than its parent compound, Benzbromarone .

Metabolic Pathways

This compound is a major metabolite of Benzbromarone, suggesting it is involved in the metabolic pathways of this parent compound . It is predominantly metabolized by cytochrome P450 2C9 (CYP2C9) .

準備方法

6-Hydroxybenzbromarone is primarily synthesized as a metabolite of benzbromarone. The synthetic route involves the hepatic metabolism of benzbromarone, mainly through cytochrome P450 2C9 (CYP2C9). This process results in the formation of this compound, which has a longer half-life and greater pharmacological potency than benzbromarone .

化学反応の分析

6-ヒドロキシベンゾブロマロンは、次のようなさまざまな化学反応を起こします。

酸化: この反応は、シトクロムP450酵素によって促進され、反応性代謝産物の形成につながります。

還元: あまり一般的ではありませんが、還元反応は特定の条件下で起こる可能性があります。

置換: この化合物は、特に強い求核剤の存在下で置換反応を起こす可能性があります。

これらの反応に使用される一般的な試薬には、シトクロムP450酵素、還元剤、求核剤が含まれます。 これらの反応から生成される主な生成物は、通常、2,6-ジブロモヒドロキノンやモノデブロム化カテコールなどのより反応性の高い代謝産物です .

4. 科学研究への応用

6-ヒドロキシベンゾブロマロンには、いくつかの科学研究への応用があります。

化学: ベンゾブロマロンとその誘導体の代謝を研究するためのモデル化合物として使用されます。

生物学: この化合物は、EYA3の強力な阻害剤であるため、細胞遊走、管形成、および血管新生に関連する研究において貴重です。

医学: 抗血管新生特性により、6-ヒドロキシベンゾブロマロンは、癌治療における潜在的な治療用途について研究されています。

科学的研究の応用

6-Hydroxybenzbromarone has several scientific research applications:

Chemistry: It is used as a model compound to study the metabolism of benzbromarone and its derivatives.

Biology: The compound is a potent inhibitor of EYA3, making it valuable in studies related to cell migration, tubulogenesis, and angiogenesis.

Medicine: Due to its anti-angiogenic properties, this compound is being explored for potential therapeutic applications in cancer treatment.

Industry: It is used in the development of new pharmaceuticals and as a reference compound in drug metabolism studies

類似化合物との比較

6-ヒドロキシベンゾブロマロンは、EYA3に対する強力な阻害効果と、ベンゾブロマロンと比較してより長い半減期を持つため、ユニークです。類似の化合物には以下のようなものがあります。

5-ヒドロキシベンゾブロマロン: ベンゾブロマロンの別の代謝産物ですが、EYA3の阻害効果は弱いです。

1’-ヒドロキシベンゾブロマロン: ベンゾブロマロンの代謝産物であり、尿酸排泄作用は不明です

特性

IUPAC Name |

(3,5-dibromo-4-hydroxyphenyl)-(2-ethyl-6-hydroxy-1-benzofuran-3-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12Br2O4/c1-2-13-15(10-4-3-9(20)7-14(10)23-13)16(21)8-5-11(18)17(22)12(19)6-8/h3-7,20,22H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEXBXMFVRKZOOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C2=C(O1)C=C(C=C2)O)C(=O)C3=CC(=C(C(=C3)Br)O)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12Br2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

152831-00-0 | |

| Record name | 6-Hydroxybenzbromarone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0152831000 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Hydroxybenzbromarone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4M7NUR5V9E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

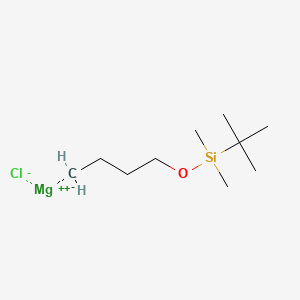

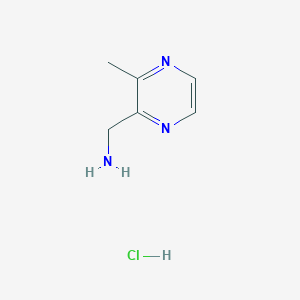

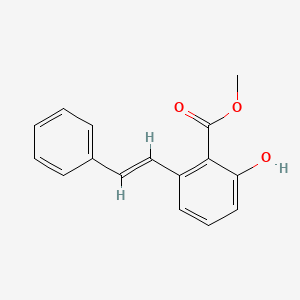

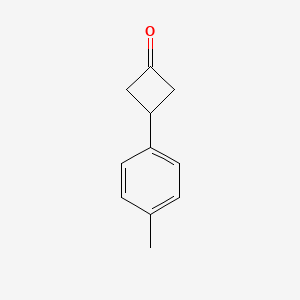

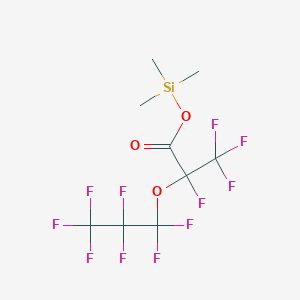

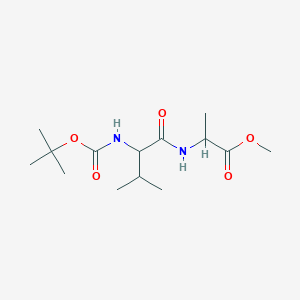

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of cytochrome P450 2C9 in the formation of 6-hydroxybenzbromarone?

A1: Cytochrome P450 2C9 (CYP2C9) plays a critical role in the metabolism of benzbromarone, the parent drug of this compound. Studies have shown that CYP2C9 is the primary enzyme responsible for the hydroxylation of benzbromarone, leading to the formation of this compound. [, ] This metabolic pathway is significant as it represents a major route of elimination for benzbromarone in humans. You can find more details about the influence of CYP2C9 genotypes on benzbromarone metabolism in the provided research. []

Q2: Besides this compound, what other metabolites are formed during benzbromarone metabolism?

A2: In addition to this compound, another major metabolite formed during benzbromarone metabolism is 1'-hydroxybenzbromarone. [] Several minor metabolites have also been identified, including 1'-oxobenzbromarone, 2'-hydroxybenzbromarone, 1',6-dihydroxybenzbromarone, and dihydroxy-aryl-benzbromarone. Interestingly, no debrominated metabolites have been detected. []

Q3: How is this compound eliminated from the body?

A3: Research indicates that both benzbromarone and its metabolites, including this compound, are primarily excreted through the bile rather than urine. [] This finding suggests that these compounds undergo significant hepatic metabolism and biliary excretion as the primary elimination pathway. []

Q4: Have any cases of impaired this compound formation been reported?

A4: Yes, there have been documented cases where individuals exhibit a deficiency in the formation of this compound during benzbromarone metabolism. [] This impaired metabolic pathway can have significant implications for the pharmacokinetics and potentially the efficacy of benzbromarone in these individuals.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tert-butyl 1,8-diazaspiro[4.5]decane-8-carboxylate hemioxalate](/img/structure/B3105301.png)

![4-Methyl-N-[4-methyl-3-(4-pyridin-3-yl-pyrimidin-2-ylamino)-phenyl]-benzamide](/img/structure/B3105319.png)

![Tert-butyl 2-hydroxy-7-azabicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B3105332.png)

![Thiazolo[3,2-a]indole-9-carboxylic acid](/img/structure/B3105362.png)